molecular formula C14H11ClO2 B8454072 5-Chloro-2-phenoxyacetophenone

5-Chloro-2-phenoxyacetophenone

Cat. No.: B8454072
M. Wt: 246.69 g/mol
InChI Key: QURJXQASERTKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-phenoxyacetophenone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

2-(3-chlorophenoxy)-1-phenylethanone

InChI

InChI=1S/C14H11ClO2/c15-12-7-4-8-13(9-12)17-10-14(16)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

QURJXQASERTKFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 307 g (1.62 mol) 2,5-dichloroacetophenone, 193 g (2.05 mol) of phenol, 302 g (2.19 mol) of potassium carbonate and 15 g (0.24 mol) of copper powder was stirred at 130° C. for 10 hours. The reaction mixture was cooled to room temperature, diluted with 500 mL of methyl tert-butyl ether and filtered. The filtered solid was washed with methyl tert-butyl ether and was discarded. The filtrate was washed twice with 500 mL of 1 M aqueous sodium hydroxide. The organic layer was extracted, dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue was mixed with 350 mL of methanol and stirred at 10° C. for 30 minutes. The resulting suspension was filtered, and the solid was washed with cold methanol, to obtain 236 g of 5-chloro-2-phenoxyacetophenone (compound XV) as an off-white solid. Yield: 58.9%.
Quantity
307 g
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step One
Quantity
302 g
Type
reactant
Reaction Step One
Name
copper
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.